REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[N:8]=[C:7](SC)[N:6]2[CH:11]=[CH:12][N:13]=[C:5]2[CH:4]=1.[OH-:14].[K+].CS.Cl>CO.O>[Cl:2][C:3]1[NH:8][C:7](=[O:14])[N:6]2[CH:11]=[CH:12][N:13]=[C:5]2[CH:4]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=2N(C(=N1)SC)C=CN2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours the reaction was cooled
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with MeOH
|
Type
|
CUSTOM
|
Details
|
The solids were dried on the filter cake
|
Type
|
CUSTOM
|
Details
|
dried on a high vacuum pump
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2N(C(N1)=O)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |